

# Technical Profile: Spectroscopic Characterization of (2,4-Dichlorophenyl)acetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: (2,4-Dichlorophenyl)acetyl chloride

CAS No.: 53056-20-5

Cat. No.: B1586341

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## Executive Summary

**(2,4-Dichlorophenyl)acetyl chloride** is a critical electrophilic intermediate used in the synthesis of pharmaceuticals (e.g., diclofenac analogs) and agrochemicals. Its high reactivity requires precise analytical characterization to distinguish it from its hydrolysis product, (2,4-dichlorophenyl)acetic acid. This guide details the diagnostic spectral features required for structural validation and purity assessment.

## Chemical Identity & Physical Properties[1][2][3][4]

Property	Data
IUPAC Name	2-(2,4-Dichlorophenyl)acetyl chloride
Molecular Formula	C
	H
	Cl
	O
Molecular Weight	223.48 g/mol
Physical State	Colorless to pale yellow liquid or low-melting solid
Boiling Point	~130 °C at 10 mmHg (predicted)
Solubility	Soluble in DCM, CHCl <sub>3</sub> , THF; reacts with water/alcohols

## Synthesis & Experimental Handling

Context for Spectral Impurities: This compound is typically prepared by chlorinating (2,4-dichlorophenyl)acetic acid.[1] Common impurities include unreacted thionyl chloride (SOCl<sub>2</sub>) or the hydrolyzed acid if exposed to moisture.

### Standard Preparation Protocol

- Reagents: (2,4-Dichlorophenyl)acetic acid (1.0 eq), Thionyl chloride (1.5 eq), catalytic DMF.
- Conditions: Reflux for 2–3 hours under inert atmosphere (N<sub>2</sub>).
- Work-up: Remove excess SOCl<sub>2</sub> under reduced pressure.
- Purification: Vacuum distillation.

Handling Precaution: Samples for NMR/IR must be prepared in anhydrous solvents (e.g., CDCl<sub>3</sub> dried over molecular sieves) to prevent in-situ hydrolysis during acquisition.

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest diagnostic confirmation of the acyl chloride functionality.

### Diagnostic Bands

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Structural Insight
1790 – 1815	Strong	C=O Stretch	Characteristic of acyl chlorides. Significantly higher frequency than the parent acid (~1710 cm <sup>-1</sup> ).
3050 – 3100	Weak	C-H Stretch (Ar)	Aromatic ring protons.
2900 – 2980	Weak	C-H Stretch (Alk)	Methylene (-CH <sub>2</sub> -) group.
1580, 1470	Medium	C=C Stretch	Aromatic ring skeletal vibrations.
600 – 800	Strong	C-Cl Stretch	Aryl-chloride and Acyl-chloride bonds.

Application Note: The absence of a broad O-H stretch (2500–3300 cm<sup>-1</sup>)

) confirms the absence of the carboxylic acid hydrolysis product.

## Nuclear Magnetic Resonance (NMR)[3][5][6][7][8][9][10]

NMR data is synthesized from standard substituent chemical shift effects and validated against analogous phenylacetyl chloride derivatives.

## **<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)**

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
7.44	Doublet (d)	1H		H-3 (Aromatic, between Cls)
7.26	Doublet of Doublets (dd)	1H		H-5 (Aromatic)
7.20	Doublet (d)	1H		H-6 (Aromatic, ortho to CH)
4.28	Singlet (s)	2H	-	-CH - (Methylene)

Detailed Interpretation:

- Methylene Shift (4.28 ppm): The -CH<sub>2</sub>- group is deshielded by both the aromatic ring and the highly electron-withdrawing COCl group. In the parent acid, this peak appears upfield at ~3.80 ppm. The downfield shift to ~4.28 ppm is diagnostic for the conversion to the acid chloride.
- Aromatic Region: The 2,4-dichloro substitution creates a distinct 1,2,4-trisubstituted pattern. H-3 is isolated between two chlorines, appearing as a meta-coupled doublet. H-6 and H-5 show strong ortho coupling.

## **<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)**

Shift ( , ppm)	Carbon Type	Assignment
171.5	Quaternary (C=O)	Carbonyl (Acyl Chloride)
135.2	Quaternary	C-2 (C-Cl)
134.8	Quaternary	C-4 (C-Cl)
132.5	Methine (CH)	C-3
131.8	Methine (CH)	C-6
129.5	Quaternary	C-1 (Ipso)
127.6	Methine (CH)	C-5
50.2	Methylene (CH )	-CH -

## Mass Spectrometry (MS)[5][11][12][13]

The mass spectrum is dominated by the isotopic signature of the three chlorine atoms.[2]

## Isotope Pattern Analysis

The molecule contains three chlorine atoms.[2][3][4][5] The natural abundance of

Cl (75%) and

Cl (25%) creates a characteristic cluster pattern with relative intensities approximating 27 : 27 : 9 : 1.

- M

(m/z 222):

Cl

- M+2 (m/z 224):

Cl

Cl

(Equal intensity to M

)

- M+4 (m/z 226):

Cl

Cl

(~30% of M

)

- M+6 (m/z 228):

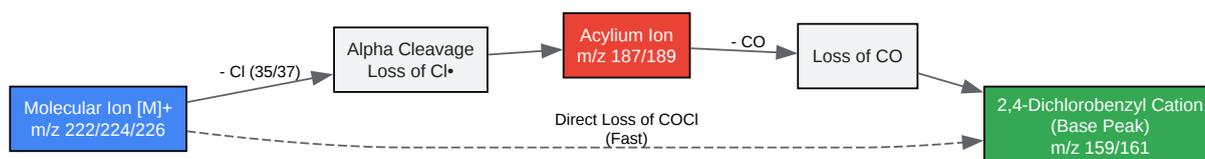
Cl

(Small)

## Fragmentation Pathway

The base peak is typically formed by the loss of the labile -COCl group, generating the stabilized 2,4-dichlorobenzyl cation.

DOT Visualization: Fragmentation Logic



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Figure 1: Primary fragmentation pathway for **(2,4-Dichlorophenyl)acetyl chloride** under Electron Impact (EI).

## Quality Control & Purity Assessment

Distinguishing the acid chloride from the parent acid is the most common analytical challenge.

Feature	Acid Chloride (Target)	Carboxylic Acid (Impurity)
IR C=O	~1800 cm (Sharp)	~1710 cm (Broad)
IR O-H	Absent	2500–3300 cm (Very Broad)
H NMR CH	~4.28 ppm	~3.80 ppm
Solubility	Reacts with water	Soluble in aqueous base

## References

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## Sources

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